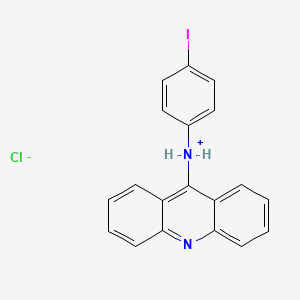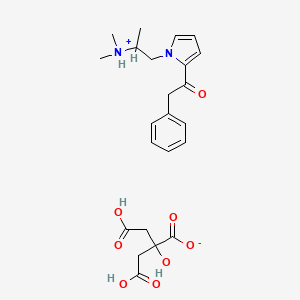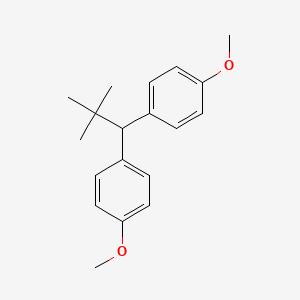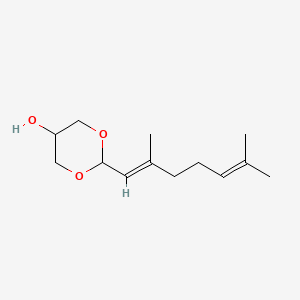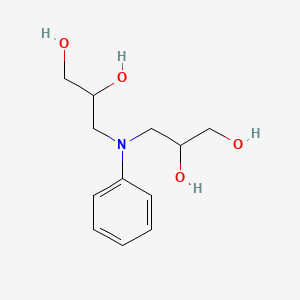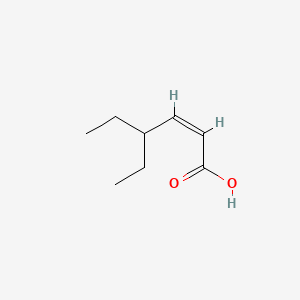
(Z)-4-Ethylhex-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-4-Ethylhex-2-enoic acid is an organic compound with the molecular formula C8H14O2 It is a carboxylic acid with a double bond in the trans configuration, making it an unsaturated fatty acid
Preparation Methods
Synthetic Routes and Reaction Conditions
(Z)-4-Ethylhex-2-enoic acid can be synthesized through several methods. One common approach involves the aldol condensation of butanal with acetaldehyde, followed by dehydration to form the desired product. The reaction typically requires a base catalyst such as sodium hydroxide and is carried out under controlled temperature conditions to ensure the formation of the (Z)-isomer.
Industrial Production Methods
In an industrial setting, this compound can be produced using a continuous flow reactor to optimize the reaction conditions and yield. The process involves the same aldol condensation and dehydration steps but is scaled up to accommodate larger quantities of reactants and products. The use of advanced separation techniques, such as distillation and crystallization, ensures the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-Ethylhex-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The double bond can be oxidized to form a diol or further to a carboxylic acid.
Reduction: The double bond can be reduced to form the corresponding saturated acid.
Substitution: The carboxyl group can participate in nucleophilic substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Acid chlorides and alcohols are often used to form esters, while amines are used to form amides.
Major Products Formed
Oxidation: Diols and carboxylic acids.
Reduction: Saturated carboxylic acids.
Substitution: Esters, amides, and other functional derivatives.
Scientific Research Applications
(Z)-4-Ethylhex-2-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug development.
Industry: It is used in the production of polymers, coatings, and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism by which (Z)-4-Ethylhex-2-enoic acid exerts its effects depends on the specific application. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways. The presence of the double bond and carboxyl group allows it to participate in a range of chemical reactions, making it a versatile compound in both synthetic and biological contexts.
Comparison with Similar Compounds
Similar Compounds
4-Ethylhexanoic acid: A saturated analog of (Z)-4-Ethylhex-2-enoic acid.
4-Methylhex-2-enoic acid: A similar unsaturated fatty acid with a methyl group instead of an ethyl group.
Hex-2-enoic acid: A simpler unsaturated fatty acid without the ethyl substituent.
Uniqueness
This compound is unique due to the presence of both the ethyl group and the double bond in the (Z)-configuration. This combination of structural features imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
60308-77-2 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
(Z)-4-ethylhex-2-enoic acid |
InChI |
InChI=1S/C8H14O2/c1-3-7(4-2)5-6-8(9)10/h5-7H,3-4H2,1-2H3,(H,9,10)/b6-5- |
InChI Key |
JUAHIVUUUQRPLE-WAYWQWQTSA-N |
Isomeric SMILES |
CCC(CC)/C=C\C(=O)O |
Canonical SMILES |
CCC(CC)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


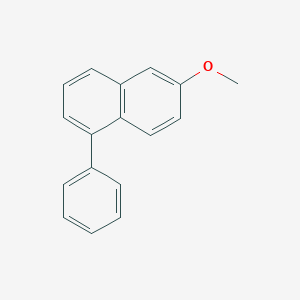
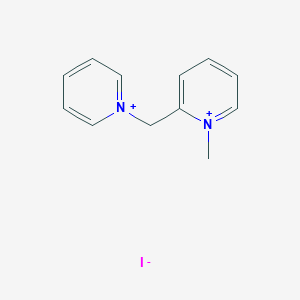


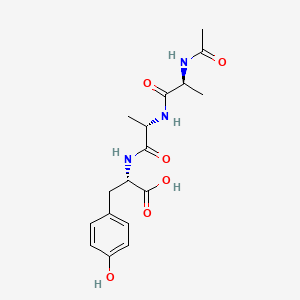
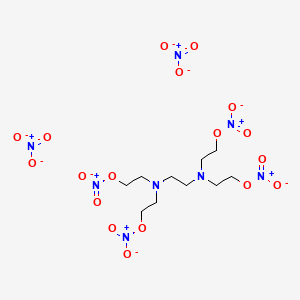
![4-hydroxy-3-[[4-(4-nitrophenyl)sulfanylphenyl]diazenyl]-1H-quinolin-2-one](/img/structure/B13760042.png)
